(2Z)-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Description
(2Z)-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C25H32N2O6 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.22603674 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F3385-4361, also known as Fetuin, is the insulin receptor . Fetuin acts as an inhibitor of insulin receptor tyrosine kinase , which plays a crucial role in the regulation of glucose metabolism.
Mode of Action
Fetuin binds to the insulin receptor and inhibits its action . This interaction results in the modulation of insulin signaling, thereby affecting glucose metabolism.
Biochemical Pathways
Fetuin is involved in several biochemical pathways. It modulates bone remodeling and calcium metabolism . It also regulates vascular calcification, insulin resistance, protease activity control, keratinocytes migration, and breast tumor cell proliferative signaling .
Pharmacokinetics
It is known that fetuin is a plasma glycoprotein . It is soluble in water (1 mg/ml) , which suggests that it may have good bioavailability. The stability of Fetuin solutions is approximately 2 weeks when stored at 2-8 °C and for several months when aliquoted and stored at -20 °C .
Result of Action
The action of Fetuin results in a variety of molecular and cellular effects. It functions as a biomarker for neurodegenerative diseases . Fetuin exhibits anti-inflammatory property . It also contributes to the attachment and spreading of cells in culture medium .
Action Environment
The action of Fetuin can be influenced by environmental factors. For instance, the stability of Fetuin solutions can be affected by temperature . Furthermore, the efficacy of Fetuin in cell culture applications can be influenced by the composition of the culture medium .
Properties
IUPAC Name |
(2Z)-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-14-16(12-26(2)3)21(28)17(13-27(4)5)24-20(14)22(29)19(33-24)11-15-9-10-18(30-6)25(32-8)23(15)31-7/h9-11,28H,12-13H2,1-8H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQYDQSNWOEED-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)CN(C)C)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)CN(C)C)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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